![molecular formula C23H19N3O7S B2357794 [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 853726-41-7](/img/structure/B2357794.png)
[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate, also known as NAE-8, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted on mice, this compound was found to reduce the levels of pro-inflammatory cytokines in the colon. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In another study conducted on mice, this compound was found to reduce the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity in both in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are many future directions for research on [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in human clinical trials. Additionally, further studies could be conducted to explore its potential as a natural herbicide. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies for inflammatory and cancerous diseases.
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate can be synthesized by the reaction of 2-nitroaniline with 2-oxo-2-phenylethyl chloroformate, followed by reaction with 4-aminobenzenesulfonamide. The final product is obtained by purification through column chromatography.
Scientific Research Applications
[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted on human breast cancer cells, this compound was found to inhibit cell proliferation and induce cell death. Additionally, this compound has been shown to reduce inflammation in a mouse model of colitis. In the agricultural field, this compound has been shown to have potential as a natural herbicide. In a study conducted on Arabidopsis thaliana, this compound was found to inhibit the growth of the plant.
properties
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O7S/c27-22(24-20-8-4-5-9-21(20)26(29)30)16-33-23(28)18-10-12-19(13-11-18)25-34(31,32)15-14-17-6-2-1-3-7-17/h1-15,25H,16H2,(H,24,27)/b15-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEQNJKFUHZFRL-CCEZHUSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.